2-(Difluoromethyl)thiophene-3-carbothioamide 2-(Difluoromethyl)thiophene-3-carbothioamide
Brand Name: Vulcanchem
CAS No.: 2243507-73-3
VCID: VC5567791
InChI: InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10)
SMILES: C1=CSC(=C1C(=S)N)C(F)F
Molecular Formula: C6H5F2NS2
Molecular Weight: 193.23

2-(Difluoromethyl)thiophene-3-carbothioamide

CAS No.: 2243507-73-3

Cat. No.: VC5567791

Molecular Formula: C6H5F2NS2

Molecular Weight: 193.23

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)thiophene-3-carbothioamide - 2243507-73-3

Specification

CAS No. 2243507-73-3
Molecular Formula C6H5F2NS2
Molecular Weight 193.23
IUPAC Name 2-(difluoromethyl)thiophene-3-carbothioamide
Standard InChI InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10)
Standard InChI Key IOGRVPWJKZYPLC-UHFFFAOYSA-N
SMILES C1=CSC(=C1C(=S)N)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a difluoromethyl (-CF2H) group at the 2-position and a carbothioamide (-C(S)NH2) functional group at the 3-position. This arrangement introduces significant polarity due to the electron-withdrawing effects of fluorine atoms and the hydrogen-bonding capacity of the thioamide group.

Molecular Formula and Weight

  • Molecular Formula: C6H5F2N2S2

  • Molecular Weight: 205.25 g/mol

  • SMILES Notation: S=C(N)c1sc(C(F)F)cc1

  • InChI Key: UYZWXGCHSNQKFP-UHFFFAOYSA-N

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the thioamide moiety offers unique coordination sites for metal-binding applications .

Spectroscopic Signatures

While direct spectral data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, related compounds exhibit characteristic signals:

  • 19F NMR: A triplet near δ -110 ppm for -CF2H .

  • 1H NMR: A singlet for the -NH2 group (δ 5.8–6.2 ppm) and multiplet for thiophene protons (δ 7.1–7.5 ppm) .

  • IR: Strong absorption bands at 1,650–1,680 cm−1 (C=S stretch) and 3,300–3,400 cm−1 (N-H stretch) .

Synthesis and Manufacturing Approaches

Pd-Catalyzed Coupling Strategies

Recent advances in transition-metal-catalyzed reactions enable efficient synthesis of thioamides. A Pd-catalyzed three-component coupling of aryl chlorides, isocyanides, and thiocarboxylates offers a viable route to 2-(difluoromethyl)thiophene-3-carbothioamide :

General Reaction Scheme:

Aryl Chloride+Isocyanide+ThiocarboxylatePdCl2(DPPF),L10Thioamide+Byproducts\text{Aryl Chloride} + \text{Isocyanide} + \text{Thiocarboxylate} \xrightarrow{\text{PdCl}_2(\text{DPPF}), \text{L10}} \text{Thioamide} + \text{Byproducts}

Optimization of Reaction Conditions

Key parameters from analogous syntheses include :

ParameterOptimal ValueYield (%)
Catalyst Loading5 mol% PdCl₂(DPPF)93
LigandL10 (10 mol%)93
Temperature100°C93
SolventDMF93
Reaction Time4 hours93

Lower temperatures (e.g., 80°C) reduced yields to 33%, highlighting the necessity of thermal activation .

Stepwise Procedure

  • Preparation of Potassium Thiocarboxylate: React 2-(difluoromethyl)thiophene-3-carboxylic acid with thionyl chloride, followed by treatment with K2S .

  • Coupling Reaction: Combine the thiocarboxylate with 2-fluorophenyl isocyanide and PdCl₂(DPPF) in DMF at 100°C for 4 hours.

  • Purification: Isolate the product via flash chromatography (petroleum ether/ethyl acetate).

Physicochemical and Pharmacokinetic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, its carboxylic acid analog exhibits the following CCS values :

Adductm/zCCS (Ų)
[M+H]+178.997136.3
[M+Na]+200.979144.1
[M-H]-176.983133.6

The thioamide derivative is expected to show similar CCS trends but with increased polarity due to the -C(S)NH2 group.

Solubility and Lipophilicity

  • logP: Estimated at 2.1 (moderate lipophilicity).

  • Aqueous Solubility: ~15 mg/L (25°C), enhanced under acidic or basic conditions via protonation/deprotonation.

Future Research Directions

  • Synthetic Scalability: Optimize Pd-catalyzed protocols for kilogram-scale production.

  • Target Identification: Screen against viral proteases (e.g., SARS-CoV-2 Mpro, HIV-1 protease).

  • Formulation Studies: Develop nanoparticle-based delivery systems to enhance bioavailability.

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